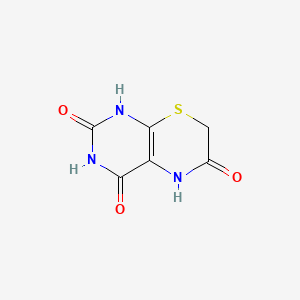
2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- typically involves multi-step organic reactions. Common starting materials may include pyrimidine derivatives and thioamide compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development.
Medicine
Medicinal chemistry studies often explore this compound for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione
- 2H-Pyrimido(4,5-b)(1,4)oxazine-2,4,6(3H,7H)-trione
Uniqueness
Compared to similar compounds, 2H-Pyrimido(4,5-b)(1,4)thiazine-2,4,6(3H,7H)-trione, 1,5-dihydro- may exhibit unique reactivity and biological activity due to the presence of both nitrogen and sulfur atoms in its ring structure
Properties
CAS No. |
56223-56-4 |
|---|---|
Molecular Formula |
C6H5N3O3S |
Molecular Weight |
199.19 g/mol |
IUPAC Name |
1,5-dihydropyrimido[4,5-b][1,4]thiazine-2,4,6-trione |
InChI |
InChI=1S/C6H5N3O3S/c10-2-1-13-5-3(7-2)4(11)8-6(12)9-5/h1H2,(H,7,10)(H2,8,9,11,12) |
InChI Key |
VEUPLHOXUKHOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




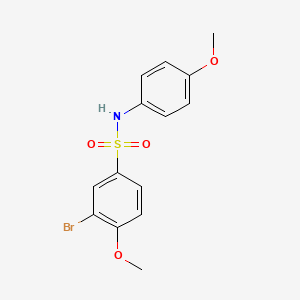
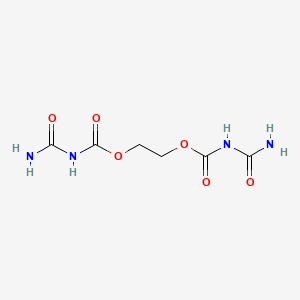
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
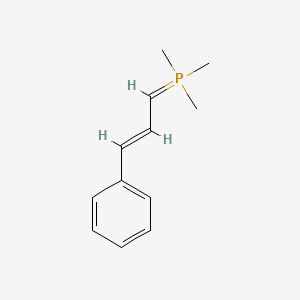
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
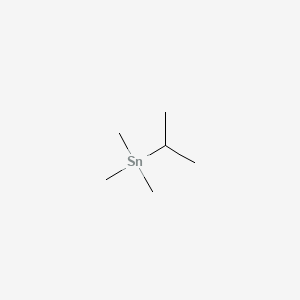


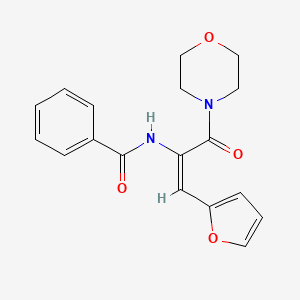
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)

